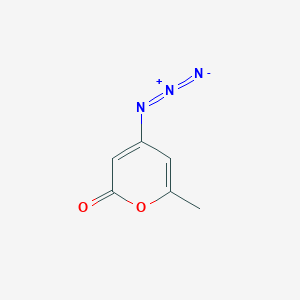




|
REACTION_CXSMILES
|
[N:1]([C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1)=[N+]=[N-].[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[C:8]([CH3:10])[O:7][C:6](=[O:11])[CH:5]=1
|




|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered through Celite, and ethanol of the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
was removed through rotary evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(OC(=C1)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.26 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 101.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |